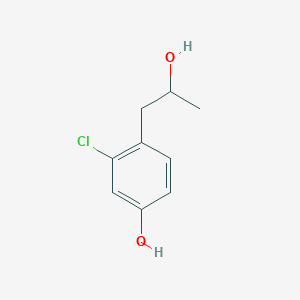
3-Chloro-4-(2-hydroxypropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(2-hydroxypropyl)phenol: is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a chlorine atom, and a hydroxypropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 3-Chloro-4-(2-hydroxypropyl)phenol involves the nucleophilic aromatic substitution of 3-chlorophenol with 2-chloropropanol under basic conditions.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction.
Industrial Production Methods:
Chlorination of Phenol:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-4-(2-hydroxypropyl)phenol can undergo oxidation reactions to form quinones.
Reduction: It can be reduced to form hydroquinones.
Electrophilic Aromatic Substitution: The compound is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Due to its phenolic structure, it exhibits antimicrobial properties and is used in the development of antimicrobial agents.
Antioxidants: It is studied for its potential antioxidant properties.
Industry:
Polymer Production: The compound is used in the production of polymers and resins.
Dyes and Pigments: It is a precursor in the synthesis of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by interacting with their active sites.
Oxidative Stress: It can modulate oxidative stress pathways by acting as an antioxidant.
Comparison with Similar Compounds
4-Chlorophenol: Similar in structure but lacks the hydroxypropyl group.
2-Hydroxypropylphenol: Similar but lacks the chlorine atom.
Uniqueness:
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
3-chloro-4-(2-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5-6,11-12H,4H2,1H3 |
InChI Key |
DIFGDOGDMXLTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















